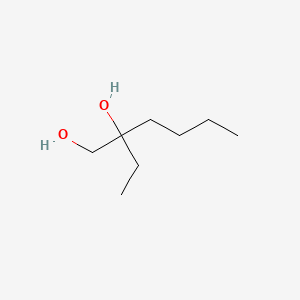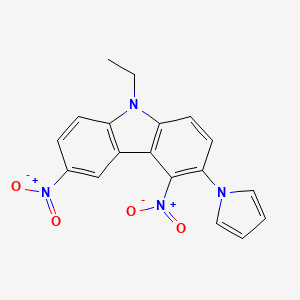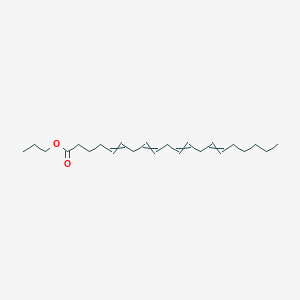
Propyl icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonic acid propyl ester is an ester derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the esterification of arachidonic acid with propanol, resulting in a molecule with the chemical formula C23H38O2. Arachidonic acid propyl ester is known for its role in various biochemical processes and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid propyl ester typically involves the esterification of arachidonic acid with propanol. This reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:
Arachidonic Acid+PropanolH2SO4Arachidonic Acid Propyl Ester+Water
Industrial Production Methods: Industrial production of arachidonic acid propyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the esterification efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Arachidonic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to arachidonic acid and propanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Arachidonic acid and propanol.
Oxidation: Various oxidized derivatives of arachidonic acid.
Reduction: Reduced forms of the ester, depending on the specific reducing agent used.
Applications De Recherche Scientifique
Arachidonic acid propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of arachidonic acid propyl ester involves its hydrolysis to release arachidonic acid, which then participates in various biochemical pathways. Arachidonic acid is a precursor to eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which play crucial roles in inflammation, immune response, and other physiological processes. The molecular targets include cyclooxygenase enzymes and various receptors involved in signaling pathways.
Comparaison Avec Des Composés Similaires
Arachidonic Acid Ethyl Ester: Similar ester derivative with ethanol instead of propanol.
Arachidonic Acid Methyl Ester: Ester derivative with methanol.
Arachidonic Acid Butyl Ester: Ester derivative with butanol.
Uniqueness: Arachidonic acid propyl ester is unique due to its specific esterification with propanol, which may influence its solubility, reactivity, and biological activity compared to other ester derivatives. Its specific properties make it suitable for certain applications where other esters may not be as effective.
Propriétés
Formule moléculaire |
C23H38O2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
propyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3 |
Clé InChI |
FVYDLXGAUHZBJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



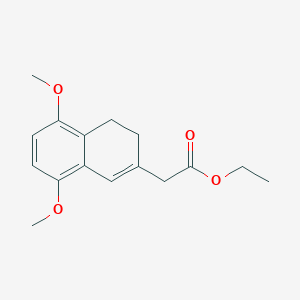
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
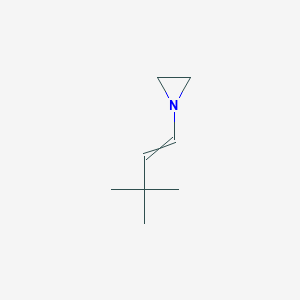
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
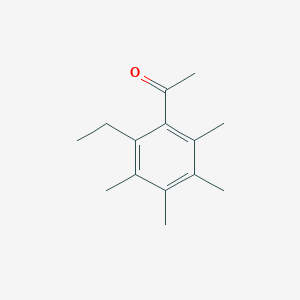
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)
